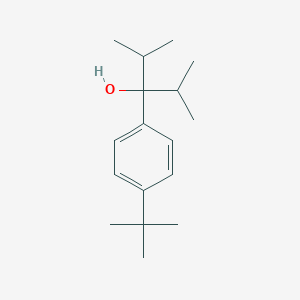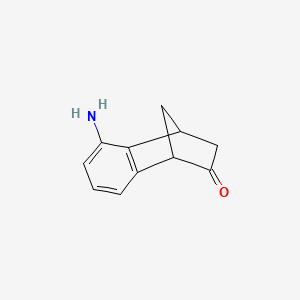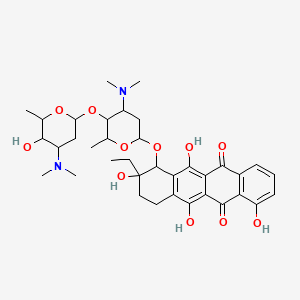
Roseorubicin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Roseorubicin B is a compound produced by the strain of Actinomyces roseoviolaceus A529. This compound has notable antibacterial effects, particularly against gram-positive bacteria and mycobacterium .
準備方法
Roseorubicin B is typically produced through fermentation processes involving the Actinomyces roseoviolaceus A529 strain . The synthetic routes and reaction conditions for this compound involve the cultivation of this strain under specific conditions that promote the production of the compound. Industrial production methods focus on optimizing these fermentation conditions to maximize yield and purity.
化学反応の分析
Roseorubicin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can result in hydroquinone derivatives .
科学的研究の応用
Roseorubicin B has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of tetracenequinones. In biology and medicine, this compound has shown significant antibacterial activity, particularly against gram-positive bacteria and mycobacterium . It also exhibits inhibitory effects on leukemia L1210 cells with an IC50 of 0.06 μg/mL . Additionally, this compound is being investigated for its potential use in cancer chemotherapy due to its structural similarity to other anthracycline antibiotics .
作用機序
The mechanism of action of Roseorubicin B involves its interaction with DNA. It intercalates into the DNA strands, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication and repair .
類似化合物との比較
Roseorubicin B is structurally similar to other anthracycline antibiotics such as Adriamycin and daunomycin . it has unique properties that distinguish it from these compounds. For instance, this compound has a different sugar moiety attached to its aglycone structure, which affects its pharmacokinetics and toxicity profile. Similar compounds include Roseorubicin A, which has a stronger antibacterial effect than this compound .
Conclusion
This compound is a significant compound with diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and mechanism of action make it a valuable subject of study for developing new antibacterial and anticancer therapies.
特性
CAS番号 |
70559-01-2 |
|---|---|
分子式 |
C36H48N2O11 |
分子量 |
684.8 g/mol |
IUPAC名 |
10-[4-(dimethylamino)-5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C36H48N2O11/c1-8-36(45)13-12-19-26(33(44)28-27(31(19)42)32(43)25-18(30(28)41)10-9-11-22(25)39)35(36)49-24-15-21(38(6)7)34(17(3)47-24)48-23-14-20(37(4)5)29(40)16(2)46-23/h9-11,16-17,20-21,23-24,29,34-35,39-40,42,44-45H,8,12-15H2,1-7H3 |
InChIキー |
ARWQKOSWMQNCLS-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)N(C)C)N(C)C)C(=C5C(=C2O)C(=O)C6=C(C5=O)C=CC=C6O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-Nitro-5-piperazin-1-ylphenyl)thio]quinoline](/img/structure/B14152466.png)
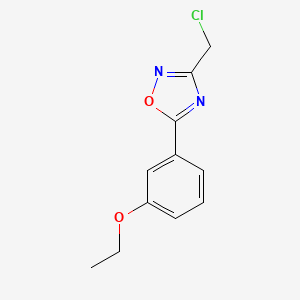
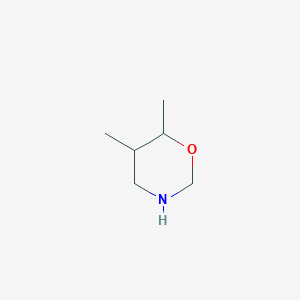
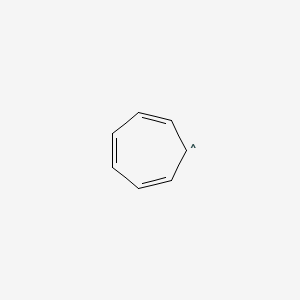
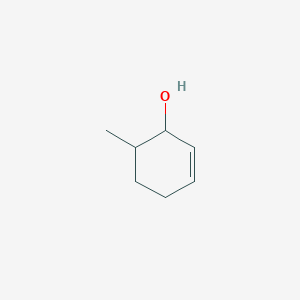
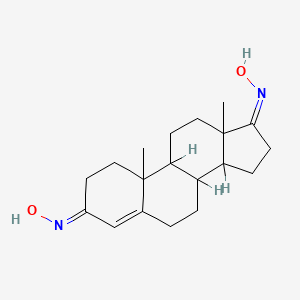
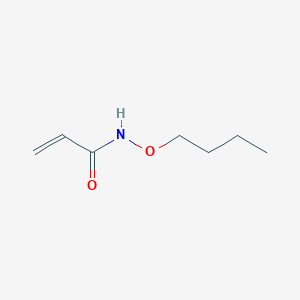
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
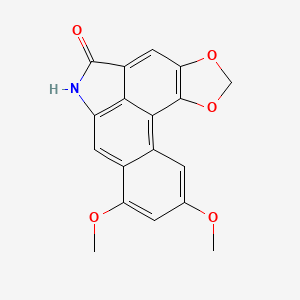
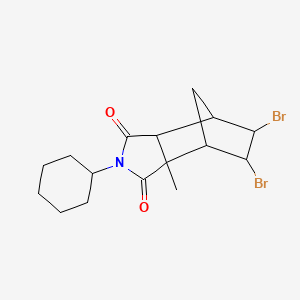
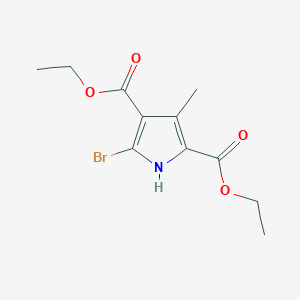
![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)
